1-Bromo-4-(4-fluorophenoxy)benzene

Overview

Description

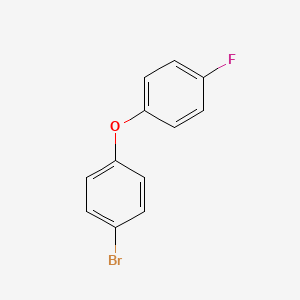

1-Bromo-4-(4-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO. It is a derivative of benzene, where a bromine atom is bonded to one phenyl ring and a fluorophenoxy group is bonded to the other. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-fluorophenoxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(4-fluorophenoxy)benzene using bromine or a brominating agent in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-fluorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Coupling Products: Biaryl compounds are commonly produced through coupling reactions.

Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(4-fluorophenoxy)benzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-fluorophenoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds with other aromatic compounds through the catalytic action of palladium. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:

1-Bromo-4-fluorobenzene: This compound lacks the phenoxy group and has different reactivity and applications.

4-Bromo-4’-fluorobiphenyl: This compound has a biphenyl structure and different chemical properties.

1-Bromo-4-(4-chlorophenoxy)benzene: This compound has a chlorine atom instead of a fluorine atom, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorophenoxy groups, which confer distinct chemical properties and reactivity.

Biological Activity

1-Bromo-4-(4-fluorophenoxy)benzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its biological activity is of significant interest due to its structural characteristics, which may influence its interaction with biological systems.

This compound, with the chemical formula C12H8BrF, features a bromine atom and a fluorinated phenoxy group, which may enhance its reactivity and biological interactions. The compound is categorized under bromobenzenes and is known for its utility in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.

Toxicity Studies

Recent studies have highlighted the acute toxicity of 1-bromo-4-fluorobenzene. Notably:

- Acute Oral Toxicity : In studies involving Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg. Symptoms observed at lethal doses included tremors, ataxia, and significant weight loss .

- Inhalation Toxicity : The median lethal concentration (LC50) from inhalation exposure was found to be around 18,000 mg/m³. Exposure to higher concentrations resulted in severe respiratory distress and neurological symptoms .

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of the fluorine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

Case Studies

Case Study 1: Acute Toxicity Assessment

In a controlled study, groups of rats were administered varying doses of 1-bromo-4-fluorobenzene to assess toxicity levels. Results indicated significant lethality at doses above 2,700 mg/kg, with observable effects including tremors and respiratory distress. This study underscores the need for careful handling and risk assessment when working with this compound in laboratory settings .

Case Study 2: Antimicrobial Screening

A screening of halogenated compounds similar to this compound revealed notable antimicrobial properties against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in halogen placement can significantly influence biological activity, warranting further exploration of this compound's potential therapeutic applications .

Research Findings

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | LD50 = 2,700 mg/kg; symptoms: tremors, weight loss |

| Inhalation Toxicity | LC50 = 18,000 mg/m³; symptoms: respiratory distress |

| Antimicrobial Activity | Effective against S. aureus and E. coli; potential for further development |

| Antiparasitic Potential | Similar compounds show efficacy against malaria parasites |

Properties

IUPAC Name |

1-bromo-4-(4-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOAGSVWMAMCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203627 | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55102-99-3 | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.